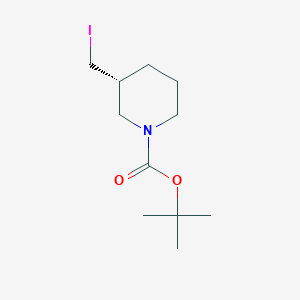![molecular formula C20H26N4O9S B2527920 4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-N-(3-morpholinopropyl) dioxalate CAS No. 1051924-57-2](/img/structure/B2527920.png)
4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-N-(3-morpholinopropyl) dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate is a useful research compound. Its molecular formula is C20H26N4O9S and its molecular weight is 498.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Approches Synthétiques
Les thiéno[3,2-d]pyrimidines peuvent être synthétisées à partir de dérivés de 3-amino-thiophène-2-carboxylate en utilisant un réactif à source d'un carbone tel que l'acide formique, l'orthoformiate de triéthyle ou le diméthylformamide diméthylacétal . La synthèse de dérivés de thiénopyrimidine-4-one peut être réalisée en chauffant les 3-amino-thiophène-2-carboxamides .
Inhibition de CDK2
Des composés mettant en évidence les échafaudages privilégiés de la pyrazolo[3,4-d]pyrimidine et de la pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine ont été synthétisés en tant que nouveaux composés ciblant CDK2 . L'inhibition de CDK2 est une cible attrayante pour le traitement du cancer qui cible les cellules tumorales de manière sélective .
Activité Anticancéreuse
Certaines thiéno[2,3-d]pyrimidines ont montré une activité anticancéreuse significative. Par exemple, un composé a montré un effet cytotoxique de 75% contre une lignée cellulaire hépatique .
4. Inhibition de la voie de phosphorylation oxydative mycobactérienne Les thiéno[3,2-d]pyrimidines peuvent être utilisées comme un nouvel outil pour sonder la voie de phosphorylation oxydative mycobactérienne .
Inhibition de PDE10A
Un composé avec un échafaudage de cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one a montré une activité inhibitrice significative contre PDE10A .
Activités Biologiques
Les thiéno[3,2-d]pyrimidines représentent une classe importante de composés chimiques avec des activités biologiques diverses .
Mécanisme D'action
Target of Action
Similar compounds, thieno[3,2-d]pyrimidin-4-amines, have been reported to inhibit cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis .
Mode of Action
It can be inferred from similar compounds that they inhibit the function of their target, in this case, the cytochrome bd oxidase .
Biochemical Pathways
The inhibition of cytochrome bd oxidase would affect the energy metabolism of mycobacterium tuberculosis .
Result of Action
The inhibition of cytochrome bd oxidase would likely result in a disruption of the energy metabolism of mycobacterium tuberculosis .
Analyse Biochimique
Biochemical Properties
They have shown to inhibit kinase enzymes , which play a crucial role in signal transduction pathways within cells .
Cellular Effects
Thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxic effects against various cancer cell lines . They have also been found to induce apoptosis and autophagy in cancer cells .
Molecular Mechanism
Thieno[2,3-d]pyrimidines have been reported to inhibit kinase enzymes , which could potentially lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
Thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxic effects against various cancer cell lines .
Metabolic Pathways
Thieno[2,3-d]pyrimidines have been reported to inhibit kinase enzymes , which are involved in various metabolic pathways.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS.2C2H2O4/c1-3-12-13(4-1)22-16-14(12)15(18-11-19-16)17-5-2-6-20-7-9-21-10-8-20;2*3-1(4)2(5)6/h11H,1-10H2,(H,17,18,19);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVLNWHNTXJTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NCCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)
![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2527841.png)
![N-(2-chlorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2527842.png)


![N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2527845.png)

![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2527848.png)
![1-(2-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2527851.png)


![7-[(2E)-but-2-en-1-yl]-8-(hexylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2527856.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)

